molecular formula C13H17NO5 B13494330 Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B13494330
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-GXSJLCMTSA-N
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Description

Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the C2 position and a hydroxyl group at C2. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis, particularly in peptide chemistry and protease inhibitor design. The compound’s methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m0/s1

InChI Key

OPZWAOJFQFYYIX-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Esterification of L-Threonine to L-Threonine Methyl Ester Hydrochloride

One common route begins with L-threonine, which is converted to its methyl ester hydrochloride salt by reaction with methanol and acetyl chloride:

  • Procedure:
    Acetyl chloride is added dropwise to methanol at 0–5 °C under stirring. Then, L-threonine is introduced, and the mixture is heated to reflux for approximately 2 hours. This produces L-threonine methyl ester hydrochloride, which is isolated by concentration under reduced pressure and used without further purification for the next step.

  • Reaction conditions:

    • Solvent: Methanol
    • Reagent: Acetyl chloride (for in situ generation of methylating agent)
    • Temperature: 0–5 °C initially, then reflux (~65 °C)
    • Time: 2 hours

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group of the L-threonine methyl ester hydrochloride is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or by using benzyl chloroformate, typically in the presence of a base:

  • Procedure:
    The methyl ester hydrochloride is dissolved in an organic solvent such as dichloromethane. Triethylamine is added as a base to neutralize the hydrochloride and to facilitate the reaction. Benzyl chloroformate is added dropwise at low temperature (0 °C) to avoid side reactions. The reaction mixture is stirred until completion, monitored by chromatographic methods.

  • Reaction conditions:

    • Solvent: Dichloromethane (CH2Cl2)
    • Base: Triethylamine (Et3N)
    • Temperature: 0 °C to room temperature
    • Time: Several hours until completion
  • Outcome:
    This step yields this compound with the amino group protected as a carbamate (Cbz), preserving the stereochemistry.

Alternative Methods and Industrial Scale-Up

  • Alternative protection methods:
    Some patents describe benzylation of hydroxy amino acid esters using sodium hydride and benzyl bromide or benzyl chloride in organic solvents to introduce the benzyloxycarbonyl protecting group selectively.

  • Industrial scale production:
    Flow microreactor systems have been employed to improve the efficiency, versatility, and sustainability of the synthesis. These continuous flow processes allow better temperature control, mixing, and scalability compared to batch synthesis.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Notes
1 L-Threonine Acetyl chloride, Methanol, reflux 2 h L-Threonine methyl ester hydrochloride Esterification step
2 L-Threonine methyl ester HCl salt Benzyl chloroformate, Triethylamine, CH2Cl2, 0 °C This compound Amino protection (Cbz)
3 Hydroxy amino acid esters (alternative) Sodium hydride, benzyl bromide/chloride, organic solvent Benzylated protected amino acid esters Alternative benzylation
4 Batch process Traditional batch reactors Final product Suitable for lab scale
5 Flow microreactor systems Continuous flow, controlled temperature Final product Industrial scale-up

Analytical and Characterization Data

  • NMR Spectroscopy:
    The compound shows characteristic signals in 1H and 13C NMR consistent with the Cbz protecting group and the methyl ester. The hydroxy proton and alpha protons confirm the stereochemistry and purity.

  • Mass Spectrometry:
    GC-MS or LC-MS confirms the molecular ion peak at m/z 267.28 corresponding to the molecular weight.

  • Chromatographic Purity:
    High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity, ensuring less than 0.5% unreacted starting material in esterification.

Notes on Stereochemistry and Purity

  • The described methods preserve the stereochemistry (2R,3S) of the starting L-threonine, crucial for biological activity and further synthetic applications.
  • The use of mild reaction conditions, low temperatures, and selective reagents minimizes racemization.
  • Purification is typically achieved by extraction and crystallization or chromatography to isolate the pure stereoisomer.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Scientific Research Applications of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

This compound is a molecule with applications spanning chemistry, biology, medicine, and industry. Its structure features a benzyloxycarbonyl group, an amino group, and a hydroxybutanoate moiety, rendering it useful in varied scientific research fields.

Chemical Synthesis

This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique stereochemistry and functional groups facilitate its use as a building block in creating bioactive compounds.

Reaction Types:

  • Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC).
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution: The benzyloxycarbonyl group can be substituted with other protecting or functional groups under specific conditions.

Biological Studies

The compound is valuable in studying enzyme mechanisms and protein-ligand interactions. Its benzyloxycarbonyl group can act as a protecting group, enabling the compound to participate in selective reactions without interference. The hydroxy and amino groups can form hydrogen bonds, influencing the activity and function of biological molecules.

Medicinal Chemistry

This compound is investigated for its potential as a prodrug or a building block in drug synthesis. Compounds similar to this compound can inhibit histone deacetylases (HDACs), modulating gene expression associated with cell cycle regulation, apoptosis, and differentiation.

Anticancer Activity: This compound can induce apoptosis in breast cancer cells via HDAC inhibition and upregulation of pro-apoptotic factors.

Neuroprotection: It demonstrates neuroprotective properties by reducing amyloid-beta-induced toxicity in neuronal cultures, modulating inflammatory responses, and enhancing neuronal survival pathways.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Industrial production involves synthetic routes on a larger scale, employing automated reactors and continuous flow systems to enhance efficiency and yield. Purification techniques like crystallization and chromatography are used to obtain high-purity products.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: NMR Comparison of Key Protons

Compound δ (1H-NMR, CDCl₃) Key Peaks Reference
Target Compound 1.17–1.21 (d, 3H) Methyl groups, hydroxyl resonance
Methyl (2R,3S)-3-hydroxy-2-methylbutanoate 3.71 (s, 3H) Ester methyl signal
Methyl 2-Benzoylamino-3-oxobutanoate 2.49–2.56 (dq, 1H) Enone system protons

Table 2: Stability and Reactivity

Compound Stability in Acid Reactivity with Amines Reference
Target Compound Moderate Low
Boc-protected analog () Low (deprotected) High
Fmoc-derivative () High Moderate

Biological Activity

Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure : The compound has the molecular formula C13H17NO5C_{13}H_{17}NO_5 and features a benzyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the hydroxyl group on the butanoate moiety enhances its reactivity in biochemical pathways.

Synthesis Methods : The synthesis typically involves the protection of the amino group using benzyloxycarbonyl (Boc) groups. Common methods include:

  • Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Deprotection : The Boc group can be removed under mild acidic conditions, allowing for further chemical transformations necessary for biological applications .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to interact with various proteins, potentially modulating their activity and influencing cellular processes.
  • Cell Signaling : By mimicking natural substrates, it may interfere with cell signaling pathways, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds in this class may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
  • Metabolic Effects : The compound may influence metabolic pathways related to amino acid metabolism, which could have implications for metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Studies :
    • A study investigated the compound's effects on acute lymphoblastic leukemia cells, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains revealed that modifications to the benzyloxycarbonyl group enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .
  • Metabolic Studies :
    • Investigations into the compound's role in amino acid metabolism showed that it can modulate key enzymes involved in metabolic pathways, which may provide insights into its potential therapeutic applications for metabolic diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in leukemia cells
AntimicrobialEffective against specific bacterial strains
Metabolic ModulationInfluences amino acid metabolism

Q & A

Q. What are the critical steps in synthesizing Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate, and how is stereochemical control achieved?

Methodological Answer: Synthesis typically involves chiral auxiliaries or enantioselective catalysis. For example, in analogous compounds (e.g., (2R,3S)-3-hydroxy-2-methylbutanoate derivatives), stereochemical control is achieved using oxazolidinone-based chiral auxiliaries. A key step is the coupling of a benzyloxycarbonyl (Cbz)-protected amino group with a chiral hydroxy ester intermediate. Reaction conditions (e.g., temperature, solvent) and the use of enantiopure starting materials (e.g., (R)-4-benzyl-3-oxazolidinone) ensure retention of configuration . Yield optimization (56–96%) depends on purification methods like column chromatography .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:

  • ¹H-NMR : Peaks at δ 1.18–1.24 ppm (doublets for methyl groups), δ 4.07–4.15 ppm (multiplet for hydroxy-bearing methine), and δ 7.2–7.4 ppm (aromatic protons from the Cbz group) confirm backbone and substituent integration .
  • X-ray crystallography : Used for absolute stereochemistry determination. For related compounds, unit cell parameters (e.g., a = 5.4181 Å, b = 8.126 Å in monoclinic systems) and Flack parameters validate spatial arrangements .

Q. What role does the benzyloxycarbonyl (Cbz) group play in synthetic workflows?

Methodological Answer: The Cbz group acts as a temporary amine protector, enabling selective deprotection under mild hydrogenolysis (H₂/Pd-C). Its stability under acidic/basic conditions prevents unwanted side reactions during esterification or coupling steps. Post-deprotection, the free amine can be functionalized further (e.g., peptide bond formation) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound?

Methodological Answer: Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry is standard. For example:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Retention time differences between (2R,3S) and (2S,3R) enantiomers confirm ee >98% .
  • Circular Dichroism (CD) : Peaks at 210–230 nm correlate with the hydroxy and Cbz groups’ chiral environment .

Q. What computational methods predict the compound’s stability and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations assess conformational stability. For example:

  • Torsional angles : The C3 hydroxy group’s orientation (e.g., 60° dihedral angle) minimizes steric clash with the Cbz group .
  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., the ester carbonyl) prone to hydrolysis .

Q. How does the stereochemistry influence biological activity in related compounds?

Methodological Answer: Structure-Activity Relationship (SAR) studies on analogs reveal:

  • The (2R,3S) configuration enhances binding to serine hydrolases due to optimal hydrogen bonding with catalytic triads.
  • Substituting the Cbz group with bulkier protectors (e.g., Fmoc) reduces enzymatic cleavage rates .

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